N-(furan-2-ylmethyl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide
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Overview
Description
N-(furan-2-ylmethyl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound that features a furan ring, a pyridine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Pyridine Ring Formation: The pyridine ring is often synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Functional Group Addition: The hydroxymethyl and 2-methylbenzyl groups are introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the furan and pyridine derivatives under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyridine ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and Friedel-Crafts catalysts.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, amines.
Substitution: Halogenated furans, nitrofurans.
Scientific Research Applications
Chemistry
In organic synthesis, N-(furan-2-ylmethyl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide can be used as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
In biological research, this compound may be used to study the interactions of furan and pyridine derivatives with biological macromolecules. Its structure allows it to interact with enzymes, receptors, and other proteins, making it a useful tool in biochemical assays.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the furan and pyridine rings suggests it may have bioactive properties, such as antimicrobial, anti-inflammatory, or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and pyridine rings could facilitate binding to these targets through π-π interactions, hydrogen bonding, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-2-(hydroxymethyl)pyridin-1(4H)-yl)acetamide
- N-(furan-2-ylmethyl)-2-(2-methylbenzyl)pyridin-1(4H)-yl)acetamide
- N-(furan-2-ylmethyl)-2-(4-oxopyridin-1(4H)-yl)acetamide
Uniqueness
N-(furan-2-ylmethyl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is unique due to the combination of its functional groups and the presence of both furan and pyridine rings
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-15-5-2-3-6-16(15)14-28-20-11-23(17(13-24)9-19(20)25)12-21(26)22-10-18-7-4-8-27-18/h2-9,11,24H,10,12-14H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBJDCOBOGEHQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CN(C(=CC2=O)CO)CC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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